2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane
Overview
Description
2-(Bromomethyl)-5,8-dioxaspiro[34]octane is an organic compound characterized by a spirocyclic structure containing a bromomethyl group and two oxygen atoms forming a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the compound into a different spirocyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxymethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving spirocyclic structures.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Aminomethyl)-5,8-dioxaspiro[3.4]octane: Features an aminomethyl group in place of the bromomethyl group.
Uniqueness
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or hydroxymethyl analogs. This reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired.
Properties
IUPAC Name |
2-(bromomethyl)-5,8-dioxaspiro[3.4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHPFTGDMWUGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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